molecular formula C34H42O21 B8236225 Isorhamnetin 3-sophoroside-7-rhamnoside

Isorhamnetin 3-sophoroside-7-rhamnoside

Cat. No.: B8236225
M. Wt: 786.7 g/mol
InChI Key: FJQKXKNZQQBTDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. This system involves rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase . The rhamnosyltransferase gene from Arabidopsis thaliana is cloned, expressed, and characterized in Escherichia coli. The optimal activity for this enzyme is at pH 7.0 and 45°C. The enzyme is stable over a pH range of 6.5 to 8.5 and has a half-life of 1.5 hours at 45°C .

Industrial Production Methods

The highest titer of isorhamnetin 3-sophoroside 7-rhamnoside production reached 231 mg/L with a corresponding molar conversion of 100% using the three-enzyme cascade system . This method can be widely used for the rhamnosylation of flavonoids, making it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the integrity of the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of isorhamnetin 3-sophoroside 7-rhamnoside, which exhibit enhanced biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its ability to inhibit the growth of harmful microalgae and its close relation to the convergence of different fruit pups make it stand out among similar compounds .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQKXKNZQQBTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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